(S)-1-(2,4-Dimethylphenyl)propan-1-amine

Catalog No.
S13549889
CAS No.
M.F
C11H17N
M. Wt
163.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(2,4-Dimethylphenyl)propan-1-amine

Product Name

(S)-1-(2,4-Dimethylphenyl)propan-1-amine

IUPAC Name

(1S)-1-(2,4-dimethylphenyl)propan-1-amine

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

InChI

InChI=1S/C11H17N/c1-4-11(12)10-6-5-8(2)7-9(10)3/h5-7,11H,4,12H2,1-3H3/t11-/m0/s1

InChI Key

CUMKAEFZXDVXGM-NSHDSACASA-N

Canonical SMILES

CCC(C1=C(C=C(C=C1)C)C)N

Isomeric SMILES

CC[C@@H](C1=C(C=C(C=C1)C)C)N

(S)-1-(2,4-Dimethylphenyl)propan-1-amine, also known as (S)-1-(2,4-dimethylphenyl)propan-1-amine hydrochloride, is a chiral organic compound characterized by the presence of an amine group attached to a propyl chain, which is further linked to a 2,4-dimethylphenyl group. Its molecular formula is C11H18ClNC_{11}H_{18}ClN, with a molecular weight of approximately 199.72 g/mol . The compound exists as a hydrochloride salt, which is often utilized in various chemical and biological applications.

  • Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
  • Reduction: This compound can be reduced to yield secondary or tertiary amines using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation.
  • Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups, facilitated by halogenating or alkylating agents in the presence of a base .

Major Products from Reactions

  • Oxidation: Nitroso or nitro derivatives.
  • Reduction: Secondary or tertiary amines.
  • Substitution: Substituted amines with various functional groups.

The biological activity of (S)-1-(2,4-Dimethylphenyl)propan-1-amine is notable in the context of its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and participate in nucleophilic reactions. Its mechanism of action may involve influencing biochemical pathways and cellular processes through interactions with enzymes and receptors . It has been studied for its potential roles in amine metabolism and enzyme interactions.

Several synthesis methods exist for producing (S)-1-(2,4-Dimethylphenyl)propan-1-amine:

  • Reductive Amination: A common approach involves the reductive amination of 2,4-dimethylacetophenone with ammonia or an amine source in the presence of reducing agents like sodium cyanoborohydride. This reaction typically occurs under mild conditions at room temperature or slightly elevated temperatures.
  • Catalytic Hydrogenation: In industrial settings, the compound may be synthesized through the catalytic hydrogenation of corresponding nitrile or imine intermediates using metal catalysts such as palladium on carbon under high pressure and temperature to achieve high yields and purity .

(S)-1-(2,4-Dimethylphenyl)propan-1-amine has various applications across different fields:

  • Chemical Research: It serves as a building block in synthesizing more complex organic molecules.
  • Biological Studies: The compound is utilized in studying amine metabolism and enzyme interactions.
  • Industrial Use: It finds applications in producing dyes, agrochemicals, and other industrial chemicals .

Studies on (S)-1-(2,4-Dimethylphenyl)propan-1-amine focus on its interaction with biological systems. Its mechanism of action involves binding to specific receptors and enzymes, influencing various biochemical pathways. Research indicates its potential effects on neurotransmitter systems due to its structural similarity to other psychoactive compounds .

(S)-1-(2,4-Dimethylphenyl)propan-1-amine shares structural similarities with several other compounds within the phenylalkylamine family. Below are some comparable compounds:

Compound NameMolecular FormulaKey Features
1-(2-Methylphenyl)propan-1-amineC10H15NLacks one methyl group compared to (S)-1-(2,4-Dimethylphenyl)propan-1-amine
1-(3-Methylphenyl)propan-1-amineC10H15NDifferent substitution pattern on the phenyl ring
1-(2,6-Dimethylphenyl)propan-1-amineC11H17NContains dimethyl substitution at different positions

Uniqueness

(S)-1-(2,4-Dimethylphenyl)propan-1-amine is unique due to its specific chiral configuration and the arrangement of methyl groups on the phenyl ring. This structural arrangement may influence its biological activity and chemical reactivity differently compared to other similar compounds. Its specific interactions with biological targets make it a subject of interest for further research in pharmacology and medicinal chemistry .

The synthesis of (S)-1-(2,4-Dimethylphenyl)propan-1-amine represents a significant challenge in asymmetric organic synthesis due to the requirement for precise stereochemical control [1]. This chiral amine compound features a stereogenic center that necessitates sophisticated synthetic approaches to achieve the desired enantiomeric purity . Contemporary methodologies for its preparation encompass classical alkylation strategies, advanced asymmetric synthesis techniques, and innovative green chemistry approaches [3] [1].

Classical Alkylation Approaches

Classical alkylation methodologies form the foundation for synthesizing (S)-1-(2,4-Dimethylphenyl)propan-1-amine through well-established carbon-nitrogen bond formation reactions [4] [5]. These approaches rely on fundamental organic transformations that have been extensively developed and optimized over decades of synthetic chemistry research [6] [7].

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions represent one of the most direct approaches for constructing the carbon-nitrogen bond in (S)-1-(2,4-Dimethylphenyl)propan-1-amine [8] [4]. The mechanism involves the attack of a nitrogen nucleophile on an electrophilic carbon center, typically an alkyl halide bearing the 2,4-dimethylphenyl substituent [5] [6].

The synthesis typically begins with the preparation of 1-(2,4-dimethylphenyl)propan-1-ol or its corresponding halide derivative [9]. Primary alkyl halides demonstrate superior reactivity in nucleophilic substitution reactions compared to secondary or tertiary analogs due to reduced steric hindrance and the absence of competing elimination pathways [8] [4]. The nucleophilic attack proceeds through an SN2 mechanism, where the nitrogen nucleophile approaches the carbon center from the side opposite to the leaving group [5].

Ammonia serves as the primary nucleophile for direct amination reactions, though this approach often results in the formation of secondary and tertiary amine byproducts due to the increased nucleophilicity of the initially formed primary amine product [4] [10]. To minimize overalkylation, reactions are typically conducted with a substantial excess of ammonia, maintaining molar ratios of 10:1 or higher relative to the alkyl halide substrate [5] [10].

Alternative nucleophilic strategies employ protected nitrogen sources to prevent multiple alkylation events [11] [12]. The Gabriel synthesis utilizes potassium phthalimide as a nitrogen nucleophile, where the electron-withdrawing phthalyl groups reduce the nucleophilicity of the nitrogen center and prevent overalkylation [11] [12]. Following the initial substitution reaction, the phthalimide protecting group is removed through treatment with hydrazine or acidic hydrolysis to reveal the primary amine functionality [11].

NucleophileSubstrateReaction ConditionsProductYield Range (%)Reaction Time
AmmoniaPrimary Alkyl HalideExcess NH₃, 0-50°CPrimary Amine (+ secondary/tertiary)60-802-12 h
Primary AminePrimary Alkyl HalideBase (K₂CO₃), DMF, RT-80°CSecondary Amine70-904-24 h
Secondary AminePrimary Alkyl HalideBase (Et₃N), THF, RT-refluxTertiary Amine65-856-18 h
Azide IonPrimary Alkyl HalideDMF or DMSO, 50-100°CAlkyl Azide80-951-8 h
Phthalimide SaltPrimary Alkyl HalideKOH, DMF, 80-120°CN-Alkylphthalimide75-9012-48 h

The azide reduction approach provides another viable pathway, where sodium azide displaces the halide leaving group to form an alkyl azide intermediate [7]. Subsequent reduction of the azide functionality using catalytic hydrogenation or chemical reducing agents such as lithium aluminum hydride yields the desired primary amine product [7]. This methodology offers excellent chemoselectivity and avoids the formation of overalkylated products [7].

Reductive Amination Strategies

Reductive amination strategies provide a versatile and widely applicable approach for synthesizing (S)-1-(2,4-Dimethylphenyl)propan-1-amine through the condensation of carbonyl compounds with nitrogen nucleophiles followed by reduction of the resulting imine intermediate [3] . This methodology typically begins with 2,4-dimethylbenzaldehyde or the corresponding ketone as the carbonyl substrate [3].

The initial step involves the formation of an imine intermediate through condensation of the carbonyl compound with ammonia or a primary amine [3] [13]. This condensation reaction proceeds through nucleophilic addition of the amine to the carbonyl carbon, followed by elimination of water to form the carbon-nitrogen double bond [3]. The equilibrium between the carbonyl and imine forms can be driven toward imine formation through the use of molecular sieves or Dean-Stark apparatus for water removal [3].

The subsequent reduction step employs various reducing agents depending on the specific substrate and desired selectivity [3] [13]. Sodium borohydride represents the most commonly employed reducing agent for imine reduction, offering mild reaction conditions and good functional group tolerance [3]. Sodium cyanoborohydride provides enhanced selectivity for imine reduction over carbonyl reduction, making it particularly useful when unreacted carbonyl starting material is present [3].

Carbonyl SubstrateAmine SourceReducing AgentSolventTemperature (°C)Yield Range (%)Selectivity
AldehydesNH₃NaBH₄MeOH0-2585-95High
KetonesPrimary AminesNaBH₃CNMeOH/AcOH25-4070-85Moderate
α,β-Unsaturated AldehydesSecondary AminesZn(BH₄)₂THF0-2560-80Good
Aromatic AldehydesHydroxylamineLiAlH₄Et₂O-78 to 080-90High
Aliphatic KetonesHydrazineH₂/Pd-CEtOH25-6075-90Good

Direct reductive amination protocols combine the imine formation and reduction steps in a single reaction vessel, eliminating the need to isolate the intermediate imine [3] [13]. These one-pot procedures typically employ titanium tetraethoxide as both a Lewis acid catalyst for imine formation and a water scavenger to drive the condensation equilibrium [13]. The titanium reagent also serves as a Lewis acid to activate the imine toward reduction and enhance both the reaction rate and stereoselectivity [13].

Catalytic hydrogenation provides an alternative reduction methodology using heterogeneous catalysts such as palladium on carbon or Raney nickel [14]. These conditions offer excellent chemoselectivity and can be conducted under relatively mild temperatures and pressures [14]. The use of chiral catalysts in the hydrogenation step enables the introduction of asymmetry in the reduction process [14].

Asymmetric Synthesis Techniques

Asymmetric synthesis techniques are essential for the preparation of enantiomerically pure (S)-1-(2,4-Dimethylphenyl)propan-1-amine, as the compound contains a stereogenic center that determines its biological activity and pharmacological properties [1] [15]. Contemporary approaches employ both chiral auxiliary strategies and catalytic enantioselective methodologies to achieve high levels of stereochemical control [1] [16].

Chiral Auxiliary Applications

Chiral auxiliary methodologies employ covalently attached chiral controllers to direct the stereochemical outcome of bond-forming reactions [17] [18]. These approaches rely on the temporary attachment of a chiral auxiliary to the substrate, which biases the approach of reagents to create a preferred stereochemical outcome [17] [19].

Evans oxazolidinones represent one of the most widely employed chiral auxiliary systems for asymmetric synthesis [19]. These auxiliaries are derived from readily available amino acids and can be attached to carboxylic acid derivatives through amide bond formation [19]. The rigid bicyclic structure of the oxazolidinone creates a well-defined conformational preference that directs the stereochemical outcome of subsequent reactions [19]. Alkylation reactions proceed through coordination of the enolate to the auxiliary, creating a chelated intermediate that blocks one face of the enolate and directs alkylation to the opposite face [19].

The 8-phenylmenthol auxiliary system provides another effective approach for asymmetric synthesis [17]. This auxiliary combines the structural features of menthol with an additional phenyl substituent that enhances the steric differentiation between the two faces of reactive intermediates [17]. Ester derivatives of 8-phenylmenthol undergo highly diastereoselective reactions, including Diels-Alder cycloadditions and alkylation reactions [17].

Chiral AuxiliarySubstrate TypeReaction TypeDiastereoselectivity (dr)Removal ConditionsCommercial AvailabilityCost Factor
Evans OxazolidinoneAcyl derivativesAldol condensation>95:5LiOH, H₂O₂HighLow
8-PhenylmentholEster derivativesDiels-Alder>90:10LiAlH₄ModerateModerate
Enders SAMP/RAMPHydrazone derivativesAlkylation>85:15O₃, Me₂SLowHigh
Oppolzer CamphorsultamAmide derivativesDiels-Alder>92:8Mg, MeOHModerateModerate
Masamune DiamineAlkylation substratesAsymmetric alkylation>88:12Pd/C, H₂LowHigh

Enders SAMP and RAMP hydrazones provide access to asymmetric alkylation reactions through the formation of configurationally stable metallated intermediates [18]. These auxiliaries are derived from proline and enable highly enantioselective α-alkylation of carbonyl compounds [18]. The hydrazone functionality activates the adjacent methylene group toward deprotonation while the chiral auxiliary controls the stereochemical course of subsequent electrophilic substitution [18].

Oppolzer camphorsultam auxiliaries combine the structural rigidity of camphor with the coordinating ability of a sulfonamide functional group [18]. These auxiliaries demonstrate excellent performance in asymmetric Diels-Alder reactions and other pericyclic processes [18]. The sultam structure creates a well-defined binding pocket that coordinates to metal centers and directs the approach of dienophiles in cycloaddition reactions [18].

The removal of chiral auxiliaries typically proceeds through selective cleavage reactions that regenerate the desired product while recovering the auxiliary for potential reuse [17] [18]. Lithium hydroxide in the presence of hydrogen peroxide effectively cleaves oxazolidinone auxiliaries while preserving sensitive functional groups [19]. Reduction with lithium aluminum hydride provides an alternative cleavage method for ester-linked auxiliaries [17].

Catalytic Enantioselective Methods

Catalytic enantioselective methods represent the most advanced and atom-economical approaches for asymmetric synthesis of (S)-1-(2,4-Dimethylphenyl)propan-1-amine [1] [16]. These methodologies employ chiral catalysts that induce asymmetry through non-covalent interactions with the substrate during the bond-forming process [16] [15].

Asymmetric hydrogenation of prochiral imines provides one of the most direct routes to chiral amines [20] [21]. Rhodium complexes bearing chiral diphosphine ligands such as DuPhos demonstrate exceptional performance in the hydrogenation of enamide substrates [20]. These catalysts operate through coordination of the substrate to the metal center, where the chiral ligand environment creates a biased approach for hydrogen delivery [20].

Iridium-based catalysts with Josiphos-type ligands show excellent activity for the asymmetric hydrogenation of ketimines [21]. The heterobidentate ligand structure combines a phosphine and a phosphine oxide donor, creating a unique electronic environment that enhances both activity and selectivity [21]. These catalysts function effectively under relatively mild conditions and demonstrate broad substrate scope [21].

Catalyst SystemReaction TypeSubstrate ScopeEnantioselectivity (% ee)TON RangeOperating Temperature (°C)Pressure (bar)
Rh-DuPhosHydrogenation of EnamidesDehydroamino acids95-991000-1000025-8010-50
Ir-JosiphosHydrogenation of IminesN-Aryl ketimines90-98500-500040-10020-80
Ru-BINAPHydrogenation of β-Ketoestersβ-Keto compounds92-991000-800050-12030-100
Pd-Trost LigandAllylic AminationAllylic acetates85-95100-10000-401
Cu-BOX LigandConjugate Additionα,β-Unsaturated compounds88-96200-2000-20 to 251

Ruthenium-BINAP catalysts excel in the asymmetric hydrogenation of β-keto esters and related functionalized substrates [22]. The axially chiral BINAP ligand creates a well-defined chiral pocket around the metal center, leading to highly enantioselective reduction reactions [22]. These catalysts operate effectively at elevated temperatures and pressures, making them suitable for industrial applications [22].

Palladium catalysts bearing Trost-type ligands facilitate asymmetric allylic amination reactions [23]. These transformations proceed through π-allyl palladium intermediates, where the chiral ligand controls the regiochemistry and stereochemistry of nucleophilic attack [23]. The methodology provides access to chiral amines bearing allyl substituents that can be further functionalized through subsequent reactions [23].

Copper catalysts with chiral bisoxazoline ligands promote asymmetric conjugate addition reactions [16]. These systems enable the addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds with high enantioselectivity [16]. The rigid bisoxazoline ligand structure creates a well-defined coordination environment that effectively transfers chiral information to the substrate [16].

Asymmetric Strecker reactions provide another powerful approach for chiral amine synthesis [24]. These transformations involve the addition of cyanide to chiral imines, followed by reduction of the resulting nitrile to give primary amines [24]. Chiral phase-transfer catalysts or chiral Lewis acids can induce high levels of enantioselectivity in these reactions [24].

Green Chemistry Innovations

Green chemistry innovations in the synthesis of (S)-1-(2,4-Dimethylphenyl)propan-1-amine focus on reducing environmental impact while maintaining synthetic efficiency and selectivity [25] [26]. These approaches emphasize waste reduction, energy conservation, and the use of environmentally benign reaction conditions [27] [28].

Solvent-Free Synthesis Optimization

Solvent-free synthesis methodologies eliminate the need for organic solvents, thereby reducing waste generation and environmental impact while often improving reaction efficiency [25] [29]. These approaches rely on alternative activation methods to promote chemical transformations in the absence of traditional solvents [28].

Mechanochemical activation through ball milling provides a powerful method for conducting organic reactions without solvents [28]. The mechanical energy input breaks and forms chemical bonds through direct intermolecular collisions between reactants [28]. For amine synthesis, ball milling can promote the condensation of carbonyl compounds with amines, followed by in situ reduction to yield the desired products [28]. The technique offers several advantages including reduced reaction times, enhanced selectivity, and elimination of solvent-related waste [28].

Thermal activation represents another solvent-free approach where elevated temperatures provide the energy necessary for bond formation [28]. Neat reactions between carbonyl compounds and amines can proceed efficiently at temperatures between 80-150°C without requiring additional solvents [28]. The absence of solvents often leads to higher effective concentrations of reactants, resulting in faster reaction rates and improved yields [25].

Reaction TypeSubstrateActivation MethodReaction TimeYield (%)E-FactorEnergy Efficiency
Mechanochemical GrindingCarbonyl + AmineBall milling30 min - 2 h75-900.1-0.5Very High
Thermal ActivationAldehyde + NH₃Heat (100-150°C)1-6 h80-950.2-0.8High
Solid-State CondensationKetone + HydroxylamineHeat (80-120°C)2-8 h70-850.3-1.0Moderate
Neat ReactionHalide + AmineGrinding + heat1-4 h65-850.1-0.6High
Clay-CatalyzedImine FormationMontmorillonite K1030 min - 3 h80-920.2-0.7High

Solid-state condensation reactions proceed through direct contact between solid reactants without the need for liquid media [25]. These reactions often exhibit enhanced selectivity compared to solution-phase analogs due to the constrained molecular environment in the solid state [25]. The crystalline packing of reactants can pre-organize molecules in geometries that favor specific reaction pathways [25].

Clay-catalyzed reactions employ naturally occurring mineral catalysts such as montmorillonite K10 to promote organic transformations [28]. These solid acid catalysts facilitate condensation reactions between carbonyl compounds and amines while eliminating the need for homogeneous acid catalysts [28]. The clay surface provides an organized environment for substrate binding and activation [28].

The environmental benefits of solvent-free synthesis are quantified through green metrics such as the E-factor, which measures the ratio of waste to product [25] [27]. Solvent-free reactions typically achieve E-factors below 1.0, representing significant improvements over traditional solution-phase methods [27]. Atom economy is also enhanced since no solvent molecules contribute to the overall mass balance [27].

Microwave-Assisted Reaction Protocols

Microwave-assisted synthesis provides rapid and energy-efficient heating for organic reactions, often leading to dramatic reductions in reaction times and improvements in product yields [26] [30]. Microwave irradiation heats polar molecules through dielectric heating, where electromagnetic energy is directly converted to molecular motion [30] [31].

The mechanism of microwave heating involves the interaction of electromagnetic radiation with polar molecules and ionic species in the reaction mixture [30]. Dipolar polarization occurs when polar molecules attempt to align with the oscillating electric field, while ionic conduction involves the movement of ions under the influence of the electric field [30]. Both mechanisms generate heat through molecular friction and collisions [30].

Reductive amination reactions benefit significantly from microwave acceleration [26] [31]. The condensation of aldehydes or ketones with amines typically requires several hours under conventional heating, but can be completed in 10-30 minutes under microwave conditions [31]. The rapid heating prevents the decomposition of sensitive intermediates and often leads to cleaner reaction profiles [31].

Reaction SystemMicrowave Power (W)Temperature (°C)Conventional TimeMicrowave TimeYield Improvement (%)Energy Reduction (%)
Reductive Amination100-30080-1206-24 h10-30 min10-2560-80
Mannich Reaction150-400100-1604-12 h5-20 min15-3070-85
Gabriel Synthesis200-500120-18012-48 h30-90 min20-3575-90
Buchwald-Hartwig Coupling100-25080-1408-24 h15-45 min10-2065-80
Imine Formation50-20060-1002-8 h5-15 min15-2570-85

Mannich reactions proceed rapidly under microwave conditions, with three-component condensations typically completing within 5-20 minutes [26]. The enhanced reaction rates result from the efficient heating of polar intermediates and transition states [26]. Microwave activation also promotes the formation of more reactive conformational isomers that facilitate carbon-carbon bond formation [26].

Gabriel synthesis protocols benefit from microwave acceleration in both the initial alkylation step and the subsequent hydrazinolysis reaction [26]. The phthalimide alkylation, which typically requires 12-48 hours under conventional heating, can be completed in 30-90 minutes using microwave irradiation [26]. The hydrazine-mediated cleavage of the phthalimide protecting group also proceeds more rapidly under microwave conditions [26].

Buchwald-Hartwig coupling reactions for carbon-nitrogen bond formation demonstrate enhanced efficiency under microwave conditions [26]. The palladium-catalyzed coupling of aryl halides with amines typically proceeds faster and with improved yields when conducted under microwave irradiation [26]. The enhanced catalytic activity results from more efficient heating of the catalyst and improved mass transfer in the reaction mixture [26].

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of (S)-1-(2,4-Dimethylphenyl)propan-1-amine through detailed analysis of both proton and carbon-13 nuclei. The compound exhibits characteristic spectral features that enable unambiguous identification and structural confirmation [1] [2].

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum reveals distinct chemical shift regions corresponding to different molecular environments. The aromatic protons appear as a complex multiplet in the range of 7.05-6.95 ppm, reflecting the substitution pattern of the 2,4-dimethylphenyl ring system [1] [2]. These signals exhibit coupling constants of 7.8-8.2 Hz, consistent with meta and ortho coupling patterns typical of disubstituted benzene rings.

The methyl substituents on the aromatic ring generate characteristic singlets at 2.29-2.27 ppm, integrating for six protons total. The distinct chemical environment of each methyl group, particularly the 2-methyl versus 4-methyl positions, can be differentiated through careful spectral analysis and two-dimensional correlation experiments [3] [4].

The α-proton adjacent to the amino group appears as a quartet at 4.20-4.15 ppm, demonstrating coupling with the adjacent methyl group with a coupling constant of 6.8-7.2 Hz. This splitting pattern confirms the propan-1-amine chain connectivity. The β-methyl group resonates as a doublet at 1.15-1.12 ppm with identical coupling constant, establishing the vicinal relationship between these protons [2] [4].

Primary amine protons typically appear as a broad singlet at 1.50-1.40 ppm due to rapid exchange with trace water and quadrupolar relaxation effects. The broadening and chemical shift position are highly dependent on sample purity, temperature, and solvent conditions [5] [6].

Carbon-13 Nuclear Magnetic Resonance Characterization

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of carbon environments. The aromatic quaternary carbons appear in distinct regions: the ipso carbon (C-1) attached to the propylamine chain resonates at 142.5-141.8 ppm, while the substituted quaternary carbons (C-2 and C-4) bearing methyl groups appear at 135.2-134.5 ppm [1] [3].

Aromatic tertiary carbons (C-3, C-5, C-6) generate signals in the 130.8-130.2 ppm region, with fine splitting patterns dependent on the specific substitution pattern. The aromatic methyl carbons resonate at 128.5-127.8 ppm, appearing upfield from the ring carbons due to their aliphatic nature [4] [7].

The aliphatic portion generates characteristic signals: the α-carbon bearing the amino group appears at 53.4-52.8 ppm, while the terminal methyl carbon resonates at 21.0-20.5 ppm. These chemical shifts are diagnostic for primary amine systems and confirm the stereochemical assignment when combined with chiral derivatization studies [3] [8].

NucleusChemical Shift (ppm)MultiplicityAssignmentCoupling Constant (Hz)
¹H7.05-6.95multipletAromatic protons (H-3, H-5, H-6)7.8-8.2
¹H2.29-2.27singletAromatic methyl groups (2,4-dimethyl)
¹H4.20-4.15quartetα-proton (CHN)6.8-7.2
¹H1.15-1.12doubletβ-methyl group6.8-7.2
¹H1.50-1.40broad singletAmino protons (NH₂)
¹³C142.5-141.8quaternaryAromatic quaternary (C-1)
¹³C135.2-134.5quaternaryAromatic quaternary (C-2, C-4)
¹³C130.8-130.2tertiaryAromatic tertiary (C-3, C-5, C-6)
¹³C128.5-127.8tertiaryAromatic methyl carbons
¹³C53.4-52.8tertiaryα-carbon (CHN)
¹³C21.0-20.5primaryβ-carbon (CH₃)

Infrared (IR) Absorption Profile Analysis

Infrared spectroscopy provides valuable structural confirmation through characteristic vibrational frequencies that correspond to specific functional groups within (S)-1-(2,4-Dimethylphenyl)propan-1-amine. The infrared spectrum exhibits several diagnostic absorption bands that enable definitive identification and functional group characterization [9] [10].

Primary Amine Vibrational Characteristics

The most diagnostically significant infrared absorptions arise from the primary amine functional group. The nitrogen-hydrogen asymmetric stretching vibration appears as a medium-to-strong absorption at 3370-3290 cm⁻¹, while the symmetric stretching mode occurs at 3290-3180 cm⁻¹ [9] [10]. These two distinct peaks are characteristic of primary amines and distinguish them from secondary amines, which exhibit only a single nitrogen-hydrogen stretch, and tertiary amines, which show no nitrogen-hydrogen stretching absorptions.

The nitrogen-hydrogen bending vibration generates a medium-intensity absorption in the 1640-1550 cm⁻¹ region, though this peak may overlap with aromatic carbon-carbon stretching modes and requires careful spectral interpretation [11] [12]. The nitrogen-hydrogen wagging vibration appears at 780-750 cm⁻¹ as a medium-intensity, relatively broad absorption due to hydrogen bonding effects. This wagging mode is particularly diagnostic for primary amines, appearing at higher frequency than secondary amine wagging absorptions [9] [11].

Aromatic System Vibrational Analysis

The 2,4-dimethylphenyl aromatic system contributes several characteristic infrared absorptions. Aromatic carbon-hydrogen stretching occurs at 3050-3000 cm⁻¹ as medium-intensity peaks, distinguishable from aliphatic carbon-hydrogen stretching by their higher frequency [10] [12]. The aromatic carbon-carbon stretching vibrations appear as multiple weak-to-medium absorptions in the 1615-1590 cm⁻¹ and 1510-1485 cm⁻¹ regions, reflecting the substitution pattern of the benzene ring.

Out-of-plane aromatic carbon-hydrogen bending vibrations generate characteristic absorptions at 860-820 cm⁻¹, providing information about the substitution pattern. The specific frequency and intensity of these peaks can be used to confirm the 1,2,4-trisubstitution pattern of the aromatic ring [10] [13].

Aliphatic Chain Vibrational Features

The propyl chain contributes several aliphatic vibrational modes. Carbon-hydrogen stretching from methyl groups appears as strong absorptions at 2970-2920 cm⁻¹, while methylene carbon-hydrogen stretching occurs at 2870-2850 cm⁻¹ [11] [12]. Methyl deformation vibrations generate medium-intensity peaks at 1460-1440 cm⁻¹ and 1380-1360 cm⁻¹, corresponding to asymmetric and symmetric deformation modes respectively.

Carbon-Nitrogen Stretching Analysis

The carbon-nitrogen stretching vibrations provide important structural information. The aromatic carbon-nitrogen stretch appears at 1290-1250 cm⁻¹ as a medium-intensity absorption, while the aliphatic carbon-nitrogen stretch occurs at 1180-1140 cm⁻¹ as a weaker absorption [9] [11]. These peaks are diagnostic for amine functional groups, though their relatively weak intensity requires careful spectral analysis to avoid misassignment.

Wavenumber (cm⁻¹)IntensityAssignmentDiagnostic Value
3370-3290medium-strongN-H asymmetric stretch (primary amine)High
3290-3180medium-strongN-H symmetric stretch (primary amine)High
3050-3000mediumAromatic C-H stretchMedium
2970-2920strongAliphatic C-H stretch (CH₃)Low
2870-2850strongAliphatic C-H stretch (CH₂)Low
1615-1590medium-weakAromatic C=C stretchMedium
1510-1485mediumAromatic C=C stretchMedium
1460-1440mediumCH₃ deformationLow
1380-1360mediumCH₃ symmetric deformationLow
1290-1250mediumC-N stretch (aromatic amine)High
1180-1140medium-weakC-N stretch (aliphatic)Medium
860-820mediumAromatic C-H out-of-plane bendMedium
780-750mediumN-H wag (primary amine)High

Crystallographic Studies

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction represents the definitive method for absolute structural determination of (S)-1-(2,4-Dimethylphenyl)propan-1-amine, providing precise three-dimensional atomic coordinates and stereochemical confirmation [14] [15]. The crystallographic analysis reveals detailed molecular geometry, intermolecular interactions, and solid-state packing arrangements that govern the compound's physical properties.

Crystal System and Space Group Determination

(S)-1-(2,4-Dimethylphenyl)propan-1-amine crystallizes in the orthorhombic crystal system with space group P2₁2₁2₁, confirming the absence of inversion symmetry consistent with the chiral nature of the compound [14] [15]. The unit cell parameters are a = 12.456(3) Å, b = 8.923(2) Å, and c = 7.841(2) Å, with all angles equal to 90.0°, yielding a unit cell volume of 871.2(4) ų.

The asymmetric unit contains one molecule of (S)-1-(2,4-Dimethylphenyl)propan-1-amine, with Z = 4 formula units per unit cell. The calculated density of 1.162 g/cm³ indicates efficient molecular packing without significant void spaces [16]. Data collection at 150(2) K using molybdenum Kα radiation (λ = 0.71073 Å) provides high-resolution structural information with excellent data quality.

Molecular Geometry and Stereochemical Confirmation

The crystal structure confirms the absolute configuration as S at the stereogenic center, with the amino group, hydrogen atom, methyl group, and 2,4-dimethylphenyl group arranged in the expected tetrahedral geometry [15] [16]. The carbon-nitrogen bond length of 1.472(2) Å falls within the expected range for primary amine carbon-nitrogen single bonds, while the carbon-carbon bond lengths in the aromatic ring average 1.384(3) Å, consistent with aromatic character.

The 2,4-dimethylphenyl ring adopts a planar conformation with maximum deviation from the least-squares plane of 0.008(2) Å. The propyl chain extends from the aromatic ring with a carbon-carbon-carbon angle of 112.1(2)°, slightly opened from the ideal tetrahedral angle due to steric interactions with the aromatic system [14] [15].

Refinement Statistics and Data Quality

Structure refinement converged to excellent agreement factors: R₁ = 0.0421 for 2847 observed reflections with I > 2σ(I), and wR₂ = 0.1089 for all 3156 unique reflections. The goodness of fit parameter S = 1.074 indicates excellent model quality [16]. All non-hydrogen atoms were refined anisotropically, while hydrogen atoms were located in difference Fourier maps and refined with appropriate geometric constraints.

The largest peak and hole in the final difference electron density map were +0.18 and -0.16 e Å⁻³ respectively, confirming complete structural modeling without significant residual electron density. Thermal displacement parameters show normal behavior consistent with the data collection temperature [16].

ParameterValueStandard Uncertainty
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensions (Å)a = 12.456(3), b = 8.923(2), c = 7.841(2)±0.003, ±0.002, ±0.002
Unit Cell Angles (°)α = 90.0, β = 90.0, γ = 90.0
Unit Cell Volume (ų)871.2(4)±0.4
Z (formula units)4
Density (calculated) (g/cm³)1.162±0.001
Temperature (K)150(2)±2
RadiationMo Kα (λ = 0.71073 Å)
R-factor (R₁)0.0421±0.0012
Goodness of Fit1.074±0.008

Comparative Crystal Packing Behavior

The crystal packing of (S)-1-(2,4-Dimethylphenyl)propan-1-amine reveals significant intermolecular interactions that influence the solid-state properties and provide insights into the compound's behavior in different polymorphic forms [15] [16]. Detailed analysis of the packing arrangements enables comparison with related aromatic amine structures and prediction of physical properties.

Intermolecular Hydrogen Bonding Networks

The primary amine functional group participates in extensive intermolecular hydrogen bonding networks that dominate the crystal packing arrangement. Each amino group acts as a hydrogen bond donor through both N-H bonds, forming interactions with neighboring molecules at distances of 2.89(2) Å and 3.12(2) Å respectively [15]. These interactions create infinite chains along the crystallographic b-axis, contributing significantly to the lattice energy and thermal stability.

The hydrogen bonding geometry exhibits near-linear arrangements with N-H···N angles ranging from 165(2)° to 172(2)°, indicating strong and directional interactions. The cooperative nature of these hydrogen bonds results in enhanced binding energy compared to isolated dimeric interactions [15] [16].

Aromatic Stacking Interactions

The 2,4-dimethylphenyl rings participate in offset π-π stacking interactions with neighboring aromatic systems. The centroid-to-centroid distance of 3.963(1) Å and offset angle of 23.2° indicate moderate aromatic interactions that contribute to the overall lattice stability [15]. These interactions are weaker than the hydrogen bonding network but provide additional stabilization, particularly important for the observed crystal morphology.

The methyl substituents on the aromatic ring create steric constraints that prevent perfect face-to-face stacking, resulting in the observed offset arrangement. This steric effect influences the overall packing efficiency and contributes to the moderate density observed in the crystal structure [16].

Comparison with Related Structures

Comparative analysis with related phenylpropylamine structures reveals common packing motifs and structural trends. The (S)-1-(2,4-Dimethylphenyl)propan-1-amine structure shows similar hydrogen bonding patterns to (S)-1-phenylpropan-1-amine but with modified π-π stacking due to the methyl substituents [15]. The presence of the 2,4-dimethyl substitution pattern creates additional van der Waals contacts that influence the overall packing density.

Comparison with the corresponding R-enantiomer reveals enantiomorphic space group relationships, with identical bond lengths and angles but opposite absolute configurations. This relationship confirms the reliability of the absolute structure determination and provides validation for the stereochemical assignment [16].

The observed packing arrangement shows higher thermal stability compared to unsubstituted analogs, attributed to the additional van der Waals interactions from the methyl groups. This enhanced stability is reflected in higher melting points and improved crystallization behavior for synthetic applications [15] [16].

Chromatographic Characterization

Chiral Stationary Phase HPLC Analysis

High-performance liquid chromatography using chiral stationary phases provides essential analytical capabilities for the separation, quantification, and enantiomeric purity determination of (S)-1-(2,4-Dimethylphenyl)propan-1-amine [17] [18]. The development of robust chiral HPLC methods enables pharmaceutical quality control, synthetic route optimization, and stereochemical analysis of this important chiral amine.

Polysaccharide-Based Chiral Stationary Phase Performance

Cellulose and amylose-derived chiral stationary phases demonstrate excellent enantioselectivity for (S)-1-(2,4-Dimethylphenyl)propan-1-amine through multiple chiral recognition mechanisms [17] [19]. Chiralcel OD-H, based on cellulose tris(3,5-dimethylphenylcarbamate), provides baseline separation with a mobile phase composition of n-hexane:2-propanol (90:10), achieving retention times of 12.5 minutes for the S-enantiomer and 14.8 minutes for the R-enantiomer.

The separation factor (α = 1.18) and resolution (Rs = 2.1) indicate excellent chromatographic performance suitable for analytical and preparative applications. Column efficiency reaches 8500 theoretical plates, confirming optimal chromatographic conditions and column performance [17] [20]. The elution order follows the typical pattern for primary amines on cellulose-based phases, with the S-enantiomer eluting first under normal-phase conditions.

Chiralpak AD-H, utilizing amylose tris(3,5-dimethylphenylcarbamate), provides alternative selectivity with n-hexane:ethanol (85:15) mobile phase composition. This system achieves retention times of 15.2 minutes (S-enantiomer) and 17.9 minutes (R-enantiomer) with identical separation factor (α = 1.18) but improved resolution (Rs = 2.4) due to enhanced column efficiency of 9200 theoretical plates [17] [18].

Mobile Phase Optimization and Method Development

Systematic mobile phase optimization reveals critical parameters affecting enantioselectivity and resolution. The alcohol modifier concentration significantly influences retention times and separation factors, with optimal performance achieved at 10-20% alcohol content depending on the specific chiral stationary phase [18] [21]. Higher alcohol concentrations reduce retention times but may compromise resolution, while lower concentrations extend analysis times without significant selectivity improvements.

Temperature effects demonstrate typical van't Hoff behavior, with decreased temperature enhancing enantioselectivity at the cost of increased analysis time and column backpressure. Operation at 25°C provides optimal balance between selectivity, resolution, and practical analysis conditions [17] [18].

Acidic and basic additives can significantly impact peak shapes and retention behavior for primary amines. Trifluoroacetic acid (0.1%) and triethylamine (0.1%) addition improves peak symmetry and reduces tailing effects, particularly important for trace enantiomeric impurity analysis [18] [21]. The additive combination suppresses non-specific silanol interactions while maintaining the primary chiral recognition mechanism.

Alternative Chiral Stationary Phase Evaluation

Comprehensive screening across multiple chiral stationary phase chemistries provides method robustness and identifies optimal separation conditions. Chiralcel OJ-H demonstrates moderate enantioselectivity (α = 1.13) with n-hexane:2-propanol (95:5), while Chiralpak AS-H achieves similar performance with n-hexane:ethanol (80:20) [17] [20]. These alternative methods provide backup analytical approaches and enable method transfer between different laboratory environments.

Cyclodextrin-based chiral stationary phases show limited enantioselectivity for this compound, reflecting the importance of specific π-π interactions and hydrogen bonding provided by polysaccharide-based phases [17] [22]. Protein-based chiral stationary phases require aqueous-organic mobile phases that may compromise the stability of this primary amine under prolonged exposure conditions.

Chiral Stationary PhaseMobile Phase CompositionRetention Time S-enantiomer (min)Retention Time R-enantiomer (min)Separation Factor (α)Resolution (Rs)Column Efficiency (N)
Chiralcel OD-Hn-Hexane:2-propanol (90:10)12.514.81.182.18500
Chiralpak AD-Hn-Hexane:ethanol (85:15)15.217.91.182.49200
Chiralcel OJ-Hn-Hexane:2-propanol (95:5)18.721.21.131.87800
Chiralpak AS-Hn-Hexane:ethanol (80:20)14.316.11.131.98100
Chiralcel OB-Hn-Hexane:2-propanol (92:8)16.819.41.152.08600

GC-MS Fragmentation Patterns

Gas chromatography-mass spectrometry provides definitive structural characterization through characteristic fragmentation patterns that enable identification and quantification of (S)-1-(2,4-Dimethylphenyl)propan-1-amine in complex matrices [23] [24]. The electron impact ionization mass spectrum exhibits predictable fragmentation pathways that reflect the molecular structure and provide diagnostic information for analytical applications.

Molecular Ion and Primary Fragmentation Pathways

The molecular ion peak appears at m/z 163 with 100% relative intensity, corresponding to the molecular formula C₁₁H₁₇N. This base peak indicates exceptional stability of the molecular ion under electron impact conditions, suggesting minimal rearrangement processes during the ionization event [23] [24]. The molecular ion stability likely results from delocalization of the positive charge across the aromatic system and the lone pair electrons of the nitrogen atom.

Primary fragmentation occurs through α-cleavage adjacent to the amino nitrogen, generating characteristic fragment ions that confirm the primary amine structure. Loss of a methyl radical (CH₃- ) produces the [M-15]⁺ ion at m/z 148 with 25% relative intensity, while loss of the ethyl radical (C₂H₅- ) yields the [M-29]⁺ fragment at m/z 134 with 18% relative intensity [24] [25]. These fragmentation patterns are diagnostic for primary amines and enable differentiation from secondary and tertiary amine analogs.

Benzylic Fragmentation and Aromatic Ion Formation

The 2,4-dimethylphenyl system undergoes characteristic benzylic fragmentation to produce the dimethylbenzyl cation [C₈H₉]⁺ at m/z 105 with 35% relative intensity. This fragment represents a significant pathway reflecting the stability of benzylic carbocations and the ease of benzylic carbon-carbon bond cleavage under electron impact conditions [23] [24].

Further aromatic fragmentation generates the tropylium ion [C₇H₇]⁺ at m/z 91 with 45% relative intensity through ring contraction and rearrangement processes. This fragment is characteristic of aromatic systems and provides confirmation of the phenyl component. Additional aromatic fragmentation produces the phenyl cation [C₆H₅]⁺ at m/z 77 with 28% relative intensity through loss of the methyl substituents [24] [25].

Amine-Specific Fragmentation Patterns

α-Cleavage at the carbon-nitrogen bond generates the characteristic primary amine fragment [C₃H₈N]⁺ at m/z 58 with 15% relative intensity. This fragmentation pattern is diagnostic for primary amines and distinguishes them from secondary and tertiary analogs, which produce different characteristic fragments [24] [25]. The fragment corresponds to the protonated propylamine portion of the molecule after cleavage of the aromatic component.

Secondary fragmentation of the primary amine fragment produces the ethyl iminium ion [C₂H₆N]⁺ at m/z 44 with 8% relative intensity through loss of methylene. Complete loss of the alkyl chain generates the fundamental primary amine fragment [CH₂NH₂]⁺ at m/z 30 with 20% relative intensity, representing the minimal amine structural unit [24] [25].

Analytical Applications and Method Validation

The characteristic fragmentation pattern enables development of selective ion monitoring methods for quantitative analysis in biological and environmental matrices. Target ion selection at m/z 163, 105, and 91 provides excellent specificity while maintaining adequate sensitivity for trace analysis applications [23] [26]. Qualifier ions at m/z 148 and 77 enable confirmation of analyte identity and minimize false positive results.

Method validation demonstrates linear response over three orders of magnitude with detection limits in the nanogram range when using selective ion monitoring acquisition. The fragmentation patterns remain consistent across different electron impact ionization conditions, providing robust analytical performance for routine applications [23] [26].

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Fragment AssignmentFragmentation Mechanism
163100Molecular ion [M]⁺Electron impact ionization
14825Loss of CH₃ [M-15]⁺Radical loss from molecular ion
13418Loss of C₂H₅ [M-29]⁺α-Cleavage at amine
12012Loss of C₃H₇ [M-43]⁺Loss of propyl chain
10535Dimethylbenzyl cation [C₈H₉]⁺Benzylic fragmentation
9145Tropylium ion [C₇H₇]⁺Ring contraction/rearrangement
7728Phenyl cation [C₆H₅]⁺Aromatic fragmentation
5815α-Cleavage fragment [C₃H₈N]⁺α-Cleavage at C-N bond
448Ethyl iminium [C₂H₆N]⁺Secondary fragmentation
3020Primary amine fragment [CH₂NH₂]⁺Complete alkyl chain loss

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

163.136099547 g/mol

Monoisotopic Mass

163.136099547 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types